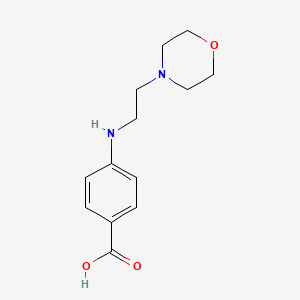
4-((2-Morpholinoethyl)amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar benzoate compounds involves the use of lead compounds to design the target molecule, which is then modified by bioisostere formation and modification with alkyl groups . The synthesis process typically involves three steps: alkylation, esterification, and alkylation .Chemical Reactions Analysis
Carboxylic acids, which include benzoic acid derivatives, undergo various reactions. They can be converted into acid chlorides, anhydrides, and esters . They can also be reduced by LiAlH4 to give primary alcohols .Aplicaciones Científicas De Investigación
Antimicrobial and Cytotoxic Agents
4-Aminobenzoic acid (PABA) and its derivatives, including 4-((2-Morpholinoethyl)amino)benzoic acid, have exhibited various biological activities . By combining two pharmacophores using a molecular hybridization approach, scientists have been able to convert this vitamin-like molecule into potential antimicrobial and cytotoxic agents . The simple chemical modification of non-toxic PABA resulted in the constitution of antibacterial activity, including inhibition of methicillin-resistant Staphylococcus aureus .
Antifungal Properties
The same derivatives of PABA also demonstrated potent broad-spectrum antifungal properties . This suggests that 4-((2-Morpholinoethyl)amino)benzoic acid could be used in the development of new antifungal medications .
Antimycobacterial Activity
These derivatives also showed moderate antimycobacterial activity . This indicates that 4-((2-Morpholinoethyl)amino)benzoic acid could potentially be used in the treatment of diseases caused by mycobacteria .
Cytotoxicity for Cancer Cells
Some of the Schiff bases of PABA exhibited notable cytotoxicity for the HepG2 cancer cell line . This suggests that 4-((2-Morpholinoethyl)amino)benzoic acid could be used in cancer research and potentially in the development of new cancer treatments .
Trypanocidal Activity
Benzoic acid derivatives, including 4-((2-Morpholinoethyl)amino)benzoic acid, have shown trypanocidal activity . This suggests that this compound could be used in the treatment of diseases caused by Trypanosoma cruzi, such as Chagas disease .
Trans-Sialidase Inhibitors
In the last decade, trans-sialidase has become a pharmacological target for new anti-Chagas drugs . Benzoic acid derivatives have been designed as trans-sialidase inhibitors and anti-trypanosomal agents . This suggests that 4-((2-Morpholinoethyl)amino)benzoic acid could be used in the development of new drugs for Chagas disease .
Safety And Hazards
Users should avoid breathing mist, gas, or vapors of “4-((2-Morpholinoethyl)amino)benzoic acid”. Contact with skin and eyes should be avoided. Ingestion and inhalation should be avoided. Dust formation should be avoided. The compound should be stored under an inert atmosphere and protected from direct sunlight .
Propiedades
IUPAC Name |
4-(2-morpholin-4-ylethylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-13(17)11-1-3-12(4-2-11)14-5-6-15-7-9-18-10-8-15/h1-4,14H,5-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAKVQTVFPNJIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-Morpholinoethyl)amino)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-fluorobenzenesulfonamide](/img/structure/B2891675.png)
![[3-Methoxy-4-(3-piperidin-1-ylpropoxy)phenyl]amine dihydrochloride](/img/no-structure.png)
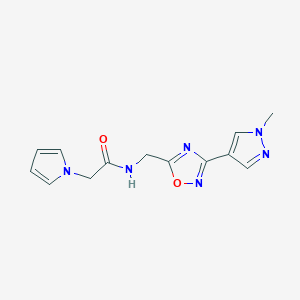

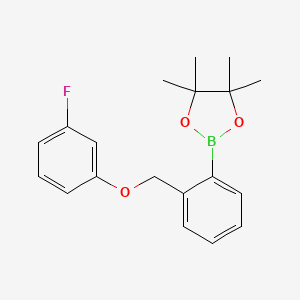
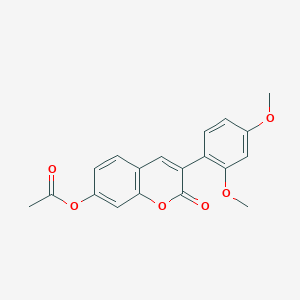
![1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2891683.png)
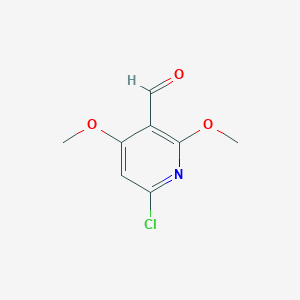
![7-(4-fluorophenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2891686.png)
![(E)-N-(4-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2891687.png)
![2-(4-(dimethylamino)phenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2891689.png)
![8,8-Dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride](/img/structure/B2891691.png)

![2-(4-(4-Fluorophenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2891694.png)